5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the methoxyphenyl group, and the construction of the oxadiazole ring. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structural features.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole: This compound shares the methoxyphenyl group but has a thiazole ring instead of an oxadiazole ring.
5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-{4-[(S-methylsulfonimidoyl)methyl]pyridin-2-yl}pyridin-2-amine: This compound has a similar fluorinated methoxyphenyl group but different heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14FN3O4 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14FN3O4/c1-10-14-9-12(20)5-8-15(14)26-17(10)19(24)21-18-16(22-27-23-18)11-3-6-13(25-2)7-4-11/h3-9H,1-2H3,(H,21,23,24) |
InChI Key |
GXPKUMKRGGNLFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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